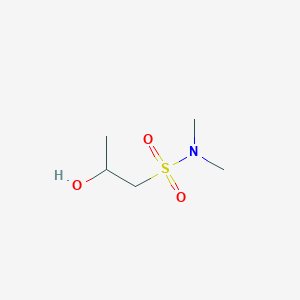![molecular formula C18H13N7 B2491668 2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900894-48-6](/img/structure/B2491668.png)
2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, starting from simple precursors to build the complex heterocyclic system. For instance, the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives involves reactions such as condensation of sodium salt of 3-hydroxy-(1-pyridin-2-yl)prop-2-en-1-one with different heterocyclic amines in the presence of suitable catalysts to form the desired heterocyclic framework (Mohamed et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, NMR, and other spectroscopic methods to confirm the arrangement of atoms and the geometry of the molecule. These analyses provide insights into the electronic distribution and potential reactive sites within the molecule, which are critical for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Compounds with the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core exhibit a variety of chemical behaviors due to the presence of multiple reactive sites. They participate in reactions such as nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the substituents present on the rings. These reactions are useful for further functionalization of the molecule, introducing additional pharmacophoric elements or modifying its physical-chemical properties.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are determined by the structural features of the compound. For example, the introduction of a salifiable 4-pyridylcarbamoyl moiety at specific positions can enhance water solubility at certain pH values, making some derivatives more suitable for pharmaceutical formulations (Baraldi et al., 2012).
科学的研究の応用
Synthesis and Chemical Characterization
- The compound has been involved in the synthesis and isomerization of novel pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives. These processes are foundational in the preparation of various heterocyclic compounds with potential applications in medicinal chemistry and materials science (Rashad et al., 2014).
- A new strategy for synthesizing pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines was developed, demonstrating the versatility of the compound in heterocyclic chemistry (Shawali et al., 2008).
Biological and Pharmacological Activities
- Studies have shown that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine are potent human A₃ adenosine receptor antagonists. This suggests potential therapeutic applications in conditions modulated by these receptors (Baraldi et al., 2012).
- Some derivatives have exhibited significant anti-acetylcholinesterase activity, highlighting potential applications in the treatment of neurological disorders such as Alzheimer's disease (Romdhane et al., 2016).
Development of Adenosine Receptor Antagonists
- Certain pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives have shown potent and selective activity as A2a adenosine receptor antagonists. This is particularly relevant in the context of developing treatments for conditions like Parkinson's disease (Baraldi et al., 1994).
Potential Anticancer Applications
- Novel pyrazolo[4,3-e][1,2,4]triazolopyrimidine derivatives have been synthesized and evaluated for their anticancer properties. Some compounds exhibited cytotoxicity against certain cancer cell lines, suggesting their potential as anticancer agents (Aliwaini et al., 2021).
特性
IUPAC Name |
10-(2-methylphenyl)-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7/c1-12-4-2-3-5-15(12)25-17-14(10-21-25)18-22-16(23-24(18)11-20-17)13-6-8-19-9-7-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXFCWCMGWDDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

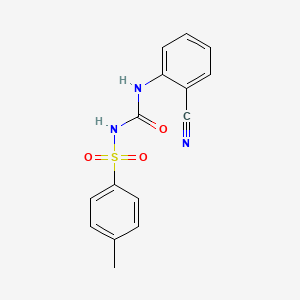
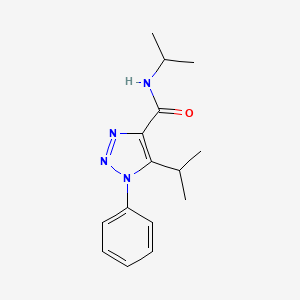
![2-[(7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B2491593.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)
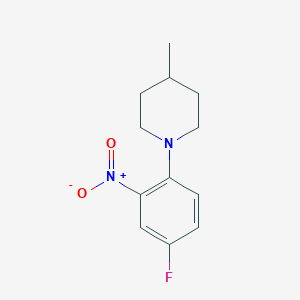
![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)
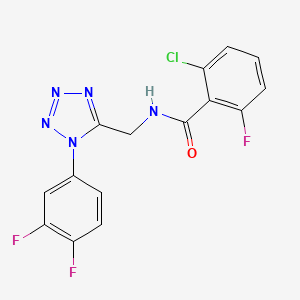
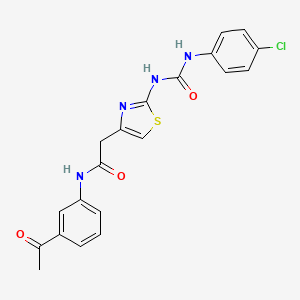
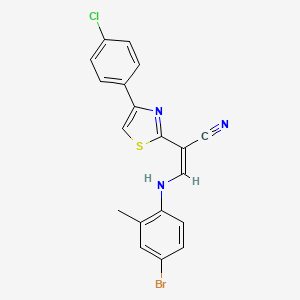
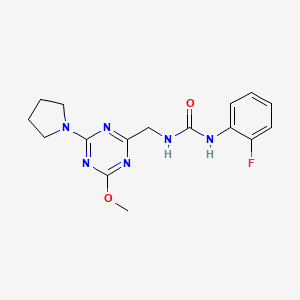
![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)
![Tert-butyl 8-[(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2491606.png)
